5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine
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Overview
Description
5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antifungal, antimicrobial, and anti-inflammatory properties . The presence of the fluorobenzyl and phenyl groups in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound . The general synthetic route involves the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate and phenyl isothiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the compound may interact with other molecular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-3-amine
- 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine
- 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl]amine
Uniqueness
The unique combination of the fluorobenzyl and phenyl groups in 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine enhances its chemical stability and biological activity compared to similar compounds. This structural uniqueness contributes to its potent antifungal and antimicrobial properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c16-13-9-5-4-6-11(13)10-21-15-19-18-14(17)20(15)12-7-2-1-3-8-12/h1-9H,10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIJGBWHKGXICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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